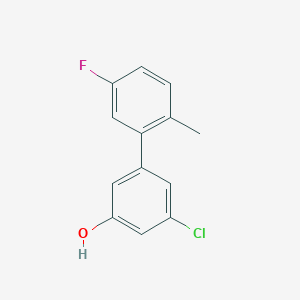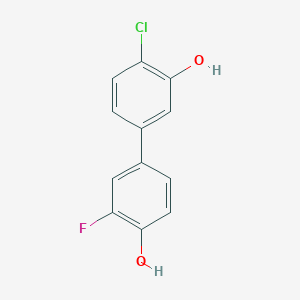
5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, is a chemical compound with a molecular weight of 254.64 g/mol and a melting point of 92-94°C. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and methanol. 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, is a versatile compound with a wide range of applications in scientific research, including organic synthesis, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as 5-chloro-2-formylthiophene-4-carboxylic acid and 5-chloro-2-formylthiophene-4-sulfonic acid. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. In addition, it has been used in the synthesis of various polymers, such as polyurethanes and polyesters.
Wirkmechanismus
The mechanism of action of 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, is not yet fully understood. However, it is believed to interact with various biological targets, including enzymes, receptors, and transporters. It is also believed to interact with various proteins and lipids, which may lead to changes in the structure and function of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, are not yet fully understood. However, it is believed to have antifungal and anti-inflammatory properties, as well as the potential to modulate the activity of various enzymes and receptors. In addition, it has been shown to have an inhibitory effect on the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, in lab experiments is its versatility. It can be used in a wide range of organic synthesis reactions and has been used in the synthesis of various pharmaceuticals and polymers. However, one of the main limitations of using this compound in lab experiments is its relatively low yield. In addition, it may be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential future directions of 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug development and biochemistry. In addition, further research into the synthesis of this compound and the optimization of the reaction conditions may lead to improved yields and more efficient production processes. Finally, further research into the structure-activity relationship of this compound may lead to the development of novel compounds with improved properties.
Synthesemethoden
5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, can be synthesized by a two-step process. The first step involves the reaction of 4-chloro-3-methylthiophenol with formaldehyde in the presence of a base, such as potassium carbonate, to form 5-(2-formylthiophen-4-yl)-3-chlorophenol. The second step involves the purification of the product using recrystallization from a suitable solvent, such as ethanol. The yield of the reaction is typically in the range of 90-95%.
Eigenschaften
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-1-7(2-10(14)4-9)8-3-11(5-13)15-6-8/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKRPVFXVUNCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C2=CSC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685920 |
Source


|
| Record name | 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261982-63-1 |
Source


|
| Record name | 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














